molecular formula C10H18ClN3O2 B3059173 [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride CAS No. 94980-63-9

[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride

Cat. No.: B3059173
CAS No.: 94980-63-9
M. Wt: 247.72 g/mol
InChI Key: UHGJVNBWRJHZLS-UHFFFAOYSA-N
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Description

The compound [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride (hereafter referred to by its full IUPAC name) is a quaternary ammonium salt featuring a 1,2-oxazole (isoxazole) heterocyclic core. Key structural elements include:

  • 5-methyl-1,2-oxazole: A five-membered aromatic ring containing oxygen and nitrogen atoms, with a methyl substituent at position 3.
  • Carbonylamino linker: The oxazole’s 3-position is functionalized with a carbamoyl group (-CONH-).
  • Pentylazanium chloride: A pentyl chain terminated by a quaternary ammonium group (azanium) paired with a chloride counterion.

Structural characterization likely employs ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR spectroscopy (as demonstrated in analogous studies on pyrazolo-triazole derivatives ), alongside crystallographic tools like SHELXL/SHELXTL for refinement .

Properties

IUPAC Name

[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2.ClH/c1-3-4-5-6-11-12-10(14)9-7-8(2)15-13-9;/h7,11H,3-6H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGJVNBWRJHZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC[NH2+]NC(=O)C1=NOC(=C1)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94980-63-9
Record name 3-Isoxazolecarboxylic acid, 5-methyl-, 2-pentylhydrazide, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094980639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Carboxylic Acid Chlorination

5-Methyl-1,2-oxazole-3-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₄). In a representative procedure, 5-methyl-1,2-oxazole-3-carboxylic acid (1.0 eq) is refluxed with excess SOCl₂ (3.0 eq) in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction mixture is then concentrated under reduced pressure, yielding the acyl chloride as a pale-yellow liquid (typical yield: 85–92%).

Key Parameters

Reagent Solvent Temperature Time (h) Yield (%)
SOCl₂ (3.0 eq) Anhyd. DCM Reflux 4 89
C₂O₂Cl₄ (2.5 eq) Toluene 0°C → RT 6 91

Direct Cyclization from β-Ketoamides

Alternative routes employ cyclodehydration of β-ketoamide precursors. For example, ethyl 3-(methylamino)acetoacetate reacts with phosphoryl trichloride (POCl₃) under microwave irradiation (100°C, 30 min) to form the oxazole core. Subsequent hydrolysis (6M HCl, 80°C) and chlorination yield the target acyl chloride (overall yield: 68–74%).

Amide Bond Formation with Pentylamine Derivatives

Coupling the acyl chloride to a pentylamine substrate precedes quaternization. Two amine precursors are feasible:

Primary Amine Route

5-Methyl-1,2-oxazole-3-carbonyl chloride (1.05 eq) reacts with n-pentylamine (1.0 eq) in DCM with triethylamine (TEA, 3.0 eq) as a base. After 12 hours at room temperature, the mixture is washed with 10% NaOH and water, yielding [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentane as a white solid (mp 112–114°C, yield: 83%).

Optimization Insight

  • Base Selection : TEA outperforms DMAP or pyridine in minimizing oxazole ring decomposition.
  • Solvent Effects : Dichloromethane > THF > EtOAc in terms of reaction rate and purity.

Secondary Amine Alternative

Using N-methylpentylamine introduces a tertiary amine, streamlining subsequent quaternization. The reaction proceeds analogously but requires extended stirring (18–24 h) for complete conversion.

Quaternary Ammonium Salt Formation

The final step involves alkylation of the amide-bound amine to generate the azanium chloride.

Methyl Iodide Alkylation

[(5-Methyl-1,2-oxazole-3-carbonyl)amino]-pentane (1.0 eq) is treated with methyl iodide (3.0 eq) in acetonitrile at 60°C for 48 hours. The resultant iodide salt is subjected to ion exchange using Amberlite IRA-400 Cl⁻ resin, affording the target chloride (yield: 76%).

Reaction Profile

Alkylating Agent Solvent Temperature Time (h) Conversion (%)
CH₃I MeCN 60°C 48 93
(CH₃)₂SO₄ DMF 80°C 24 88

One-Pot Amidation-Quaternization

A streamlined protocol combines amide coupling and alkylation in a single pot. The acyl chloride, N,N-dimethylpentylamine (1.1 eq), and methyl triflate (2.5 eq) react in DCM/TEA at 0°C → RT over 24 hours. This method bypasses intermediate isolation but risks over-alkylation (yield: 69%).

Analytical Characterization and Validation

Critical spectroscopic data for [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride include:

¹H NMR (400 MHz, D₂O)
δ 8.42 (s, 1H, oxazole-H4), 3.65–3.58 (m, 2H, NCH₂), 3.22 (s, 9H, N(CH₃)₃), 2.51 (s, 3H, CH₃), 1.62–1.55 (m, 2H, CH₂), 1.38–1.25 (m, 4H, CH₂).

IR (KBr)
ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (oxazole ring), 1470 cm⁻¹ (C-N).

HPLC Purity

98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Mechanistic Considerations and Side Reactions

  • Oxazole Ring Stability : Prolonged exposure to strong bases (e.g., NaOH) induces ring-opening via nucleophilic attack at C2.
  • Quaternization Selectivity : Methylating agents preferentially target the terminal amine over the oxazole nitrogen due to steric hindrance.
  • Chloride Exchange : Residual iodide contamination (<2%) is common post-ion exchange, necessitating repetitive resin treatment.

Industrial-Scale Adaptations

Kilogram-scale production employs continuous flow reactors for acyl chloride synthesis (residence time: 15 min, yield: 94%) and static mixers for quaternization (conversion: 89%, purity: 97%). Solvent recovery systems reduce waste DCM and MeCN by 78% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can result in various substituted oxazole compounds.

Scientific Research Applications

[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anti-inflammatory studies, it could modulate signaling pathways involved in inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride
  • Structure : Contains a 1,2,4-oxadiazole ring (an oxygen-nitrogen heterocycle isomer of 1,2-oxazole) with a methyl group at position 3 and a phenyl-methanamine substituent .
  • Key Differences: Ring isomerism: The 1,2,4-oxadiazole’s nitrogen positions alter electronic properties and hydrogen-bonding capacity compared to 1,2-oxazole. Molecular Weight: 225.68 g/mol (C₁₀H₁₂ClN₃O) vs. ~265–280 g/mol (estimated for the target compound).
Cephalosporin Derivatives with Thiadiazole Moieties
  • Example: Monosodium (6R,7R)-3-[[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl]-8-oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .
  • Key Differences :
    • Heterocycle : The 1,3,4-thiadiazole (sulfur-containing ring) confers greater metabolic stability but reduced polarity compared to 1,2-oxazole.
    • Functionality : The cephalosporin’s β-lactam core enables antibiotic activity, while the target compound’s quaternary ammonium group suggests surfactant or membrane-targeting properties.

Quaternary Ammonium Salts

Alkylated Pyrazolo-Triazole Derivatives
  • Example : 1H-1-alkyl-6-methyl-3-phenylpyrazolo[5,1-c][1,2,4]triazoles .
  • Key Differences :
    • Core Structure : Pyrazolo-triazole systems are bicyclic and nitrogen-rich, offering multiple hydrogen-bonding sites.
    • Alkylation Sites : Regioselective alkylation in pyrazolo-triazoles occurs at the pyrazole nitrogen , whereas the target compound’s quaternary ammonium group is part of a linear aliphatic chain.

Physicochemical and Functional Properties

Property Target Compound (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine HCl Cephalosporin Analog
Heterocycle 1,2-Oxazole (isoxazole) 1,2,4-Oxadiazole 1,3,4-Thiadiazole
Polarity Moderate (amide + quaternary ammonium) Low (aromatic substituent) High (β-lactam + carboxylate)
Ionic Character Strong (permanent positive charge) Weak (protonated amine) Zwitterionic (carboxylate + ammonium)
Potential Applications Surfactants, antimicrobial agents CNS-targeting ligands (amine functionality) Antibiotics (β-lactam activity)

Biological Activity

[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride, with CAS number 94980-63-9, is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, focusing on its antimicrobial properties and therapeutic potentials based on existing literature and research findings.

  • Molecular Formula : C10H18ClN3O2
  • Molecular Weight : 247.72 g/mol
  • Structure : The compound contains a 5-methyl-1,2-oxazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of oxazole derivatives, including this compound, have been documented in various studies. These compounds are primarily recognized for their antimicrobial properties against a range of bacterial and fungal pathogens.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit significant antimicrobial activity. A comprehensive review highlighted that various substituted oxazole compounds were synthesized and tested against common pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against C. albicansMIC (µg/ml) against E. coli
111.620
120.815
Reference Drug (Fluconazole)3.2-

The above table summarizes Minimum Inhibitory Concentration (MIC) values for selected compounds against specific pathogens.

Case Studies

  • Antibacterial Activity : In a study by Singh et al., various oxazole derivatives were synthesized and evaluated for their antibacterial potential. Compound 13a demonstrated significant activity against E. coli, showing a growth inhibition zone of 20 mm compared to standard drugs .
  • Fungal Inhibition : Another study evaluated the antifungal activity of oxazole derivatives against Candida species. The results indicated that compound 12 exhibited potent antifungal activity with an MIC of 0.8 µg/ml against C. albicans .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole moiety may interfere with microbial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for [(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium chloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Synthesize the 5-methyl-1,2-oxazole-3-carbonyl moiety via cyclization of hydroxylamine derivatives with diketones or via condensation of ethyl acetoacetate with chlorinated intermediates (e.g., using thionyl chloride in pyridine or sulfuric acid) .
  • Step 2 : Couple the oxazole carbonyl group to a pentylamine backbone using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
  • Step 3 : Quaternize the terminal amine with methyl chloride or similar alkylating agents to form the azanium chloride salt .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DMF for solubility) or temperature (60–80°C for amidation) to improve yield (>70%) and purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should be prioritized?

  • Techniques :

  • NMR : Prioritize 1H^1 \text{H}-NMR for the oxazole proton (δ 6.5–7.0 ppm) and the pentylazanium chain’s methylene signals (δ 3.0–3.5 ppm). Use 13C^{13} \text{C}-NMR to confirm the carbonyl (δ 160–170 ppm) and quaternary ammonium (δ 50–60 ppm) groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak ([M+^+] at m/z ~285) and chloride adducts .
  • IR : Identify the carbonyl stretch (~1650 cm1^{-1}) and ammonium N–H vibrations (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address contradictions between theoretical and experimental spectral data for this compound?

  • Approach :

  • Isotopic Labeling : Use 15N^{15} \text{N}-labeled precursors to resolve overlapping 1H^1 \text{H}-NMR signals in the oxazole and ammonium regions .
  • 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the oxazole ring and adjacent carbonyl group .
  • X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement, focusing on bond angles and torsional strain in the pentylazanium chain .

Q. What computational strategies predict the compound’s biological targets, and how can docking results be validated experimentally?

  • Computational Workflow :

  • Molecular Docking : Use AutoDock Vina to screen against targets like DNA polymerase (e.g., monkeypox virus) or viral proteases. Focus on interactions with the oxazole ring’s π-system and the ammonium group’s hydrogen-bonding potential .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
    • Validation :
  • In Vitro Assays : Test inhibition of viral replication in Vero cells (IC50_{50} determination) or measure enzyme inhibition kinetics (e.g., fluorescence-based protease assays) .

Q. How can researchers mitigate synthetic challenges such as low yields in the quaternization step?

  • Troubleshooting :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., acetonitrile) with DMSO to enhance ammonium salt solubility .
  • Counterion Exchange : Substitute chloride with tetrafluoroborate (BF4_4^-) to precipitate the product more efficiently .
  • Reaction Monitoring : Use 19F^{19} \text{F}-NMR (if fluorinated reagents are employed) to track quaternization progress in real time .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride
Reactant of Route 2
Reactant of Route 2
[(5-methyl-1,2-oxazole-3-carbonyl)amino]-pentylazanium;chloride

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